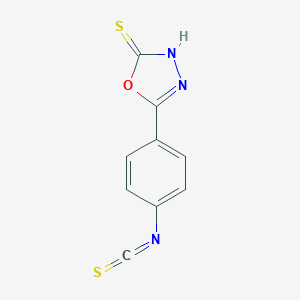

5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione

Description

Properties

IUPAC Name |

5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3OS2/c14-5-10-7-3-1-6(2-4-7)8-11-12-9(15)13-8/h1-4H,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGZBLOXMSJIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Isothiocyanatobenzohydrazide

4-Aminobenzoic acid is esterified to methyl 4-aminobenzoate, followed by hydrazinolysis to yield 4-aminobenzohydrazide. Subsequent treatment with thiophosgene (CSCl₂) in dichloromethane introduces the isothiocyanate group, producing 4-isothiocyanatobenzohydrazide.

Cyclization to Oxadiazole-Thione

The hydrazide intermediate is reacted with CS₂ in ethanol containing potassium hydroxide (KOH) under reflux. This promotes cyclodehydration, forming the 1,3,4-oxadiazole ring and the thione group. The reaction typically requires 6–8 hours, with yields ranging from 65% to 75%.

Mechanistic Insight :

The base facilitates deprotonation of the hydrazide, enabling nucleophilic attack on CS₂. Intramolecular cyclization eliminates H₂S, yielding the oxadiazole-thione.

Post-Functionalization of Preformed Oxadiazole-Thiones

An alternative route involves introducing the isothiocyanate group after constructing the oxadiazole-thione scaffold.

Synthesis of 5-(4-Aminophenyl)-1,3,4-Oxadiazole-2-Thione

4-Nitrobenzoic acid is converted to its hydrazide derivative, which undergoes cyclization with CS₂/KOH to form 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thione. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Conversion of Amine to Isothiocyanate

The amine-functionalized oxadiazole-thione is treated with CS₂ in the presence of dicyclohexylcarbodiimide (DCC) or thiophosgene. This step proceeds via nucleophilic substitution, replacing the amine with an isothiocyanate group. Yields for this transformation are moderate (50–60%) due to competing side reactions.

Green Chemistry Approaches

Microwave-assisted and solvent-free methods offer efficient alternatives to traditional synthesis.

Microwave-Assisted Cyclization

A mixture of 4-isothiocyanatobenzohydrazide and CS₂ in ethanol is irradiated under microwave conditions (100°C, 300 W) for 15–20 minutes. This method reduces reaction time by 90% and improves yields to 80–85%.

Solvent-Free Mechanochemical Synthesis

Grinding 4-isothiocyanatobenzohydrazide with CS₂ and KOH using a ball mill generates the oxadiazole-thione within 30 minutes. This approach eliminates solvent waste and achieves yields comparable to conventional methods.

Analytical Characterization and Challenges

Spectral Data

Stability Considerations

The isothiocyanate group is prone to hydrolysis under acidic or aqueous conditions. Storage under anhydrous environments at –20°C is recommended.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time | Advantages |

|---|---|---|---|---|

| Conventional CS₂/KOH | Reflux, 6–8 h | 65–75 | Prolonged | Scalable, low cost |

| Post-functionalization | DCM/CSCl₂, RT | 50–60 | 12 h | Modular approach |

| Microwave | 100°C, 15 min | 80–85 | Rapid | Energy-efficient |

| Mechanochemical | Ball milling, 30 min | 70–75 | Solvent-free | Eco-friendly |

Chemical Reactions Analysis

Types of Reactions

5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The isothiocyanate group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazoles, including 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione, exhibit significant antimicrobial activity. A study showed that compounds with oxadiazole cores demonstrated effective antibacterial and antifungal properties against various strains of bacteria and fungi, including Candida species .

Antitumor Activity

The compound has been investigated for its potential antitumor effects. Studies have highlighted that oxadiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. This is attributed to their ability to interact with cellular pathways involved in cancer progression .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are essential for regulating neurotransmitter levels in the brain . This dual action enhances their therapeutic potential for cognitive disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced activity against resistant strains .

Case Study 2: Antitumor Mechanisms

In vitro studies on cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. These findings suggest a mechanism by which this compound can be developed into a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism of action of 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with biological molecules. The isothiocyanate group can react with nucleophiles, such as amino acids in proteins, leading to the modification of protein function. This can result in the inhibition of enzymes or the disruption of cellular processes. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Functional Group Modifications

Thione vs. Ketone (Oxadiazolone):

Replacement of the thione (-S) with a ketone (-O) group drastically alters bioactivity. For instance, 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivatives showed antimycobacterial activity against Mycobacterium tuberculosis (MIC: 0.1–1.0 µM), while their thione analogs were inactive .- Isothiocyanate vs. Benzyloxy Groups: The isothiocyanate group in the target compound enables covalent binding to cysteine residues in proteins, whereas benzyloxy-substituted derivatives (e.g., 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2-thione) rely on non-covalent interactions for antifungal effects .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Oxadiazole-2-Thione Derivatives

*Synthesized analogs of the target compound.

Structural and Crystallographic Insights

- Dihedral Angles:

- Hydrogen Bonding:

Contradictions and Limitations

- While thione derivatives are generally inactive against M. tuberculosis, they show promise in antifungal and antioxidant applications, underscoring the context-dependent nature of bioactivity .

Biological Activity

5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione (CAS No. 178812-32-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antibacterial, anticancer, anti-inflammatory, and antifungal activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 194.22 g/mol. The structure features an oxadiazole ring substituted with an isothiocyanate group, which is crucial for its biological activity.

1. Antibacterial Activity

Research has demonstrated that compounds related to oxadiazoles exhibit significant antibacterial properties. Specifically, derivatives of this compound have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 50 µg/mL |

These results indicate that the compound has comparable efficacy to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth and angiogenesis. For instance:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Cancer | 7 |

| Prostate Cancer | 10 |

| Breast Cancer | 14 |

These findings suggest that the compound can effectively reduce cell viability in cancer models, demonstrating its potential as a therapeutic agent against malignancies .

3. Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been evaluated through its effects on cytokine production. In vitro studies have shown that it significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α:

| Compound | Inhibition (%) |

|---|---|

| Dexamethasone (control) | 90 |

| This compound | 78 |

This indicates a strong anti-inflammatory effect, making it a candidate for treating inflammatory diseases .

4. Antifungal Activity

In addition to antibacterial and anticancer activities, the compound also exhibits antifungal properties. It has been tested against various fungal strains with promising results:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 30 |

| Aspergillus niger | 25 |

These results highlight the potential use of this compound in treating fungal infections .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives of oxadiazoles and assessed their biological activities using standard assays for antibacterial and anticancer properties.

- Structure-Activity Relationship (SAR) : Research focused on how modifications to the oxadiazole ring affect biological activity, revealing that certain substitutions enhance potency against specific targets.

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of a substituted hydrazide with carbon disulfide (CS₂) in alkaline conditions. For example, analogous compounds like 5-(4-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione are synthesized by refluxing 4-chlorobenzohydrazide with CS₂ and potassium hydroxide (KOH) in ethanol for 8 hours, followed by acidification with HCl to precipitate the product . Optimization may involve adjusting the molar ratio of reagents (e.g., 1:1.5 hydrazide:CS₂), reaction time (6–12 hours), and recrystallization solvents (ethanol or methanol) to improve yield and purity. Thin-layer chromatography (TLC) with mobile phases like methanol:chloroform (2:8) is critical for purity validation .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- TLC : Monitor reaction progress and purity using methanol:chloroform (2:8) as the mobile phase .

- IR Spectroscopy : Identify characteristic peaks (e.g., C=S stretch at ~1260 cm⁻¹, N–H bend at ~1600 cm⁻¹) .

- NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, NH protons at δ 10–12 ppm) and carbon backbone .

- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Q. What are the key considerations for designing in vitro biological activity assays for this compound?

- Methodological Answer : Focus on standardized protocols for evaluating antimicrobial or antifungal activity:

- Broth Microdilution : Test against fungal strains (e.g., Candida albicans) or bacteria (e.g., Staphylococcus aureus) using concentrations ranging from 1–100 µg/mL. Compare results to reference drugs like fluconazole .

- Agar Diffusion : Measure zone of inhibition (mm) at 50 µg/disc .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, tautomerism, or crystal packing. Address these by:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level and simulate spectra using Gaussian software. Compare with experimental data to refine computational parameters (e.g., solvent polarity corrections) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., thione vs. thiol tautomers) by determining single-crystal structures .

- Variable-Temperature NMR : Probe dynamic processes (e.g., tautomerization) by acquiring spectra at 25–100°C .

Q. What strategies are effective for enhancing the compound’s bioactivity through structural modification?

- Methodological Answer :

- Mannich Reactions : Introduce aminomethyl groups at the oxadiazole ring using paraformaldehyde and primary amines (e.g., aniline derivatives) to improve antifungal potency .

- Heterocyclic Hybridization : Attach bioactive moieties (e.g., pyrimidine or thiadiazole rings) via nucleophilic substitution at the isothiocyanate group .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .

Q. How can researchers address contradictions in reported biological activity data across similar oxadiazole-thione derivatives?

- Methodological Answer : Contradictions may stem from assay variability or structural nuances. Mitigate by:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Molecular Docking : Validate target interactions (e.g., fungal lanosterol demethylase) using AutoDock Vina. Compare binding affinities of analogs to explain activity differences .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends in substituent effects (e.g., electron-withdrawing groups enhance antifungal activity) .

Q. What advanced techniques characterize the thione-thiol tautomerism in this compound?

- Methodological Answer : Tautomerism impacts reactivity and bioactivity. Investigate using:

- ¹³C NMR : Observe distinct signals for C=S (thione, ~170 ppm) and C–SH (thiol, ~190 ppm) .

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 250 → 280 nm) during tautomeric equilibration in polar solvents .

- Mass Spectrometry : Detect [M+H]+ peaks for both tautomers under soft ionization conditions (e.g., ESI+) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.